molecular formula C9H5ClF6 B1388536 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 1099597-65-5

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1388536
CAS No.: 1099597-65-5
M. Wt: 262.58 g/mol
InChI Key: MCPYVWVVVRPGJK-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene typically involves the introduction of trifluoromethyl groups to a chlorobenzene derivative. One common method includes the reaction of 1-chloro-2-nitrobenzene with trifluoroacetic acid and trifluoroacetic anhydride under acidic conditions, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation to form trifluoromethyl alcohols or reduction to form difluoromethyl derivatives.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized or reduced trifluoromethyl derivatives.

Scientific Research Applications

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
  • 1-Chloro-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(trifluoromethyl)benzene

Uniqueness: 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoroethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-7-2-1-6(9(14,15)16)3-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPYVWVVVRPGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185288
Record name 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-65-5
Record name 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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